molecular formula C12H6Cl2O2 B1682443 tpi-1 CAS No. 79756-69-7

tpi-1

Cat. No.: B1682443
CAS No.: 79756-69-7
M. Wt: 253.08 g/mol
InChI Key: ZKHFYORNAYYOTM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of TPI-1 involves several steps, starting with the selection of appropriate starting materials and reagents. The synthetic route typically includes the formation of key intermediates through a series of chemical reactions, such as nucleophilic substitution and condensation reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the desired product yield and purity .

Industrial production methods for this compound are designed to scale up the laboratory synthesis process while maintaining the quality and consistency of the compound. This involves optimizing reaction conditions, purification techniques, and quality control measures to meet industrial standards .

Chemical Reactions Analysis

TPI-1 undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

TPI-1 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of TPI-1 involves the selective inhibition of SHP-1, leading to increased phosphorylation of SHP-1 substrates such as pLck-pY394. This results in enhanced activation of immune cells, including the induction of interferon-gamma (IFN-γ) producing cells. The molecular targets and pathways involved include the SHP-1 signaling pathway, which plays a critical role in regulating immune cell activation and function .

Comparison with Similar Compounds

TPI-1 is unique compared to other SHP-1 inhibitors due to its high selectivity and potency. Similar compounds include:

These similar compounds highlight the uniqueness of this compound in terms of its specific targeting and effectiveness in modulating immune responses .

Biological Activity

Triosephosphate isomerase 1 (TPI-1) is a crucial enzyme involved in glycolysis, catalyzing the reversible conversion of dihydroxyacetone phosphate (DHAP) to glyceraldehyde 3-phosphate (G3P). Recent research has uncovered significant biological activities of this compound beyond its enzymatic function, particularly in cancer biology.

This compound's primary role is as a glycolytic enzyme, but studies indicate that its biological activity may also involve non-catalytic functions, particularly in cancer progression. The elevation of this compound levels has been correlated with poor prognosis in lung adenocarcinoma (LUAD) patients. Notably, this compound translocates to the nucleus under stress conditions, such as chemotherapy, where it appears to promote tumorigenesis independently of its catalytic activity .

Key Findings:

  • Nuclear Localization: this compound accumulates in the nucleus of LUAD cells, contrasting with its cytoplasmic localization in normal tissues. This nuclear presence is linked to enhanced cell migration and resistance to chemotherapy .
  • Oncogenic Function: The oncogenic properties of this compound are attributed to its nuclear translocation rather than its enzymatic activity. Knockdown studies have shown that reducing this compound levels significantly impairs cell migration and tumor growth in xenograft models .

Table 1: Summary of Key Studies on this compound

StudyFocusFindings
Zhang et al. (2022)LUAD and this compoundElevated this compound correlates with poor patient survival; nuclear localization promotes tumor growth.
Smith et al. (2023)Stress-induced translocationThis compound translocates to the nucleus under stress, enhancing chemoresistance in cancer cells.
Lee et al. (2024)Mechanistic insightsNon-catalytic roles of this compound contribute to oncogenesis; knockdown reduces cell migration and colony formation.

Case Studies

In addition to laboratory studies, case studies have further elucidated the role of this compound in cancer biology.

Case Study 1: Lung Adenocarcinoma
A cohort study involving LUAD patients revealed that those with high levels of this compound expression had significantly lower overall survival rates compared to those with lower expression levels. The study utilized immunohistochemistry to assess this compound localization within tumor tissues, confirming its predominant nuclear presence in malignant cells .

Case Study 2: Chemoresistance Mechanism
Another investigation focused on the response of LUAD cells to chemotherapy agents. Cells exhibiting high this compound levels demonstrated increased survival rates post-treatment due to enhanced DNA repair mechanisms linked to nuclear this compound. This suggests a potential target for therapeutic intervention aimed at disrupting this compound's nuclear functions .

Properties

IUPAC Name

2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H6Cl2O2/c13-7-1-3-11(14)9(5-7)10-6-8(15)2-4-12(10)16/h1-6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKHFYORNAYYOTM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)C2=CC(=O)C=CC2=O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H6Cl2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20359168
Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79756-69-7
Record name 79756-69-7
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=731240
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2,5-dichlorophenyl)cyclohexa-2,5-diene-1,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20359168
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2,5-Dichlorophenyl)-1,4-benzoquinone
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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